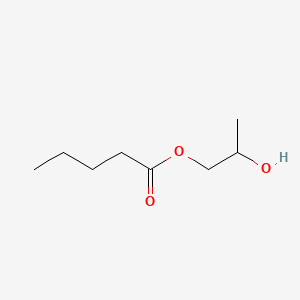![molecular formula C13H12N3NaO3S B13769940 Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt CAS No. 6953-50-0](/img/structure/B13769940.png)
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt is an organosulfur compound with the molecular formula C13H13N3O3SNa. This compound is known for its vibrant color and is often used as a dye. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an azo group linked to an amino-methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt typically involves the diazotization of 4-amino-3-methylphenylamine followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like thionyl chloride and amines are used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Sulfonamides and sulfonyl chlorides.
Applications De Recherche Scientifique
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Azo Bond Cleavage: The azo bond can be cleaved under reductive conditions, leading to the formation of aromatic amines.
Sulfonation: The sulfonic acid group can participate in sulfonation reactions, modifying the chemical properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 4-amino-: Similar in structure but lacks the azo group.
Benzenesulfonic acid, 4-methyl-: Contains a methyl group instead of the amino-methylphenyl group.
Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt: Similar structure with an additional methoxy group
Uniqueness
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt is unique due to its specific azo linkage and the presence of both amino and methyl groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
6953-50-0 |
|---|---|
Formule moléculaire |
C13H12N3NaO3S |
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
sodium;3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H13N3O3S.Na/c1-9-7-11(5-6-13(9)14)16-15-10-3-2-4-12(8-10)20(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
VLVWDCRLRGHEHJ-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


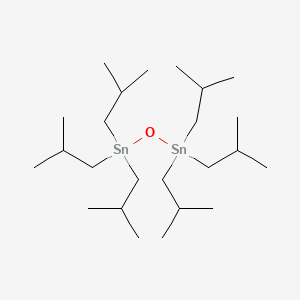


![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)
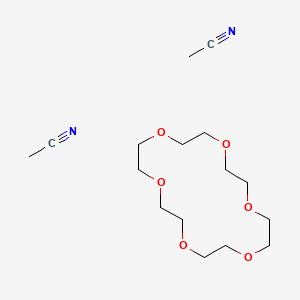


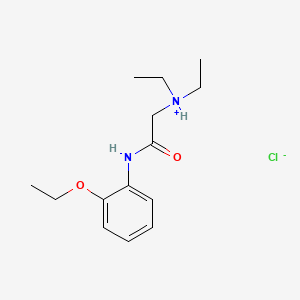
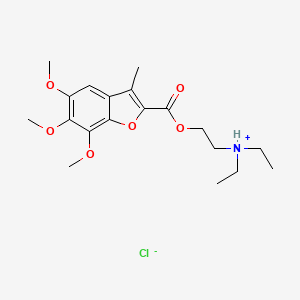
![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)
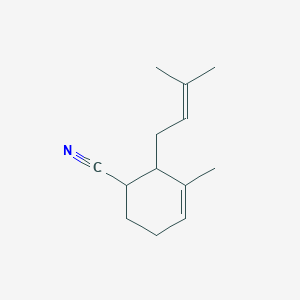
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
